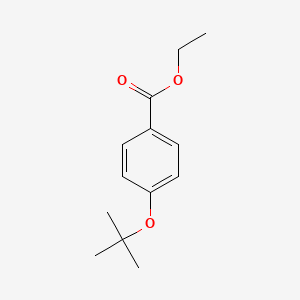

4-tert-Butoxybenzoic acid ethyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxy]benzoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-12(14)10-6-8-11(9-7-10)16-13(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

LISRDSRBVQVHHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Tert Butoxybenzoic Acid Ethyl Ester

Conventional Esterification Approaches for 4-tert-Butoxybenzoic acid ethyl ester

Conventional esterification methods remain fundamental in the synthesis of this compound. These approaches typically include the direct reaction of a carboxylic acid with an alcohol or the transformation of one ester into another.

Direct Esterification from 4-tert-Butoxybenzoic Acid Precursors

The most straightforward method for synthesizing this compound is through the direct esterification of 4-tert-butoxybenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to achieve satisfactory yields. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Another approach involves the esterification of 4-tert-butylbenzoic acid with ethanol. This reaction results in the formation of ethyl 4-tert-butylbenzoate, a benzoate (B1203000) ester derived from the formal condensation of 4-tert-butylbenzoic acid and ethanol. nih.gov

Transesterification Pathways Involving Related Ester Derivatives

Transesterification offers an alternative route to this compound by exchanging the alkoxy group of a starting ester with another alcohol. This process can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, a methyl ester of 4-tert-butoxybenzoic acid can be converted to the corresponding ethyl ester by reacting it with an excess of ethanol in the presence of a suitable catalyst. masterorganicchemistry.com

Under acidic conditions, the reaction is driven to completion by using the alcohol as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of the original alkoxy group. masterorganicchemistry.com In basic conditions, an alkoxide, such as sodium ethoxide, acts as the nucleophile, attacking the ester to form a tetrahedral intermediate, which then collapses to release the original alkoxide and form the new ester. masterorganicchemistry.com

Catalytic Synthesis of this compound

Catalysis plays a crucial role in optimizing the synthesis of this compound, offering improvements in reaction rates, selectivity, and environmental impact. Both homogeneous and heterogeneous catalysts are employed in these synthetic routes.

Homogeneous Catalysis in Ester Formation

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for esterification. Traditional mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can lead to issues with corrosion and separation. google.com

More recent developments have focused on metal-based catalysts. For example, simple zinc(II) salts have been shown to be effective for the esterification of fatty acids, with the catalytic activity dependent on the counterion. nih.gov Salts with poorly coordinating anions or basic Brønsted anions demonstrate high efficiency. nih.gov Another example is the use of sodium alkoxide as a catalyst, which allows the reaction to proceed at room temperature with high selectivity and yield. google.com

Heterogeneous Catalysis for Selective Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. Solid acid catalysts, such as ion-exchange resins, have been successfully used for esterification reactions. google.com For instance, a strongly acidic gel-type ion-exchange resin has been employed in the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, providing high yields and a recyclable, non-corrosive catalytic system. google.com

A method for synthesizing 4-tert-butylbenzoic acid ester utilizes a polystyrene sulfonic acid resin as a catalyst. This method offers good catalyst stability, high reaction activity, and easy separation from the product, making it an environmentally friendly option. guidechem.com

Green Catalysts and Sustainable Processes for Esterification

The development of green and sustainable catalytic processes is a major focus in modern chemical synthesis. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising dual solvent-catalysts for esterification. dergipark.org.tr For example, a DES composed of p-toluenesulfonic acid and benzyltriethylammonium chloride has shown high catalytic activity in the esterification of benzoic acid with various alcohols. dergipark.org.tr

Advanced and Green Synthetic Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, this involves exploring enzymatic methods, reducing waste through atom economy, and eliminating harmful organic solvents.

Enzymatic synthesis offers a green alternative to traditional chemical methods for ester production. Lipases, in particular, are widely used biocatalysts for esterification due to their mild reaction conditions, high selectivity, and biodegradability. The synthesis of benzoate esters can be effectively catalyzed by immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435. libretexts.orggoogle.com

The general applicability of this method to this compound would involve the direct esterification of 4-tert-butoxybenzoic acid with ethanol. The key advantages of this biocatalytic approach include:

Mild Conditions: Reactions are typically run at or near room temperature, reducing energy consumption and preventing side reactions. reddit.com

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which is advantageous for complex molecules. msu.edu

Reduced Waste: The process avoids the use of strong acids or hazardous coupling agents, leading to a cleaner reaction profile.

The kinetics and efficiency of lipase-catalyzed reactions are influenced by several parameters, including temperature, enzyme-to-reagent ratio, and the reaction medium. sigmaaldrich.com While aqueous environments favor hydrolysis, the esterification reaction can be driven forward by using organic solvents or, ideally, by minimizing the amount of water present. sigmaaldrich.com

Table 1: Key Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Influence on Reaction | Typical Conditions for Benzoate Esters |

| Enzyme | Determines catalytic activity and selectivity. | Immobilized Candida antarctica lipase B (Novozym 435) is highly effective. libretexts.orggoogle.com |

| Acyl Donor | Substrate providing the acyl group. | 4-tert-Butoxybenzoic acid. |

| Acyl Acceptor | Substrate providing the alkoxy group. | Ethanol. |

| Solvent | Affects enzyme activity and substrate solubility. | Hydrophobic solvents (e.g., hexane, toluene) are often preferred over hydrophilic ones to shift equilibrium towards synthesis. sigmaaldrich.com |

| Temperature | Influences reaction rate and enzyme stability. | Optimal temperatures are often between 30-60°C. reddit.com |

| Water Content | Critically affects the hydrolysis/esterification equilibrium. | A minimal amount of water is necessary for enzyme activity, but excess water promotes the reverse (hydrolysis) reaction. sigmaaldrich.com |

Green chemistry principles prioritize methods that are both solvent-free and atom-economical. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. google.com The traditional Fischer esterification of 4-tert-butoxybenzoic acid with ethanol, while direct, has an atom economy of less than 100% due to the formation of water as a byproduct. However, it is still considered highly atom-economical compared to reactions that use stoichiometric activating agents or protecting groups, which generate significant waste. researchgate.netadichemistry.com

To further enhance the green credentials of the synthesis, solvent-free methods are highly desirable.

Modified Clay Catalysis: One reported approach for the esterification of substituted benzoic acids is the use of orthophosphoric acid-modified Montmorillonite K10 clay as a solid acid catalyst. echemi.commasterorganicchemistry.com This heterogeneous catalyst facilitates the reaction between the carboxylic acid and an alcohol under solvent-free conditions at reflux temperature, offering high yields and easy catalyst separation by simple filtration. echemi.commasterorganicchemistry.com

Mechanochemical Synthesis: High-speed ball-milling presents another innovative solvent-free strategy. researchgate.net This technique uses mechanical force to induce chemical reactions between solid reactants at room temperature, drastically reducing reaction times and eliminating the need for solvents. The esterification of benzoic acid has been achieved using an I₂/KH₂PO₂ system under these conditions. researchgate.net

These approaches not only reduce environmental impact by avoiding solvent waste but also simplify product purification.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby improving process efficiency and reducing costs. For acid-catalyzed esterification (Fischer esterification), several parameters can be systematically adjusted.

Microwave-Assisted Synthesis: The use of sealed-vessel microwave irradiation can dramatically reduce reaction times compared to conventional heating. masterorganicchemistry.comnih.govyoutube.com For substituted benzoic acids, optimization studies have shown that systematically varying temperature, catalyst amount, and irradiation time can lead to significantly enhanced yields. masterorganicchemistry.comnih.gov Optimal temperatures are often found in the range of 130-150°C for a total irradiation time of around 15 minutes. nih.gov

Catalyst Choice and Loading: While sulfuric acid is a traditional catalyst, various Lewis acids have also been explored. Zirconium complexes, for instance, have been shown to be effective and moisture-tolerant catalysts for esterification. nih.gov The catalyst loading is a critical parameter to optimize, as sufficient amounts are needed for a high reaction rate, but excess catalyst can lead to side reactions and purification challenges.

Reagent Stoichiometry and Water Removal: Fischer esterification is an equilibrium process. nih.gov To drive the reaction toward the product, an excess of one reactant (typically the less expensive ethanol) is used. chemguide.co.uk Alternatively, the removal of water as it is formed, for example through azeotropic distillation with a Dean-Stark apparatus, can effectively shift the equilibrium to achieve near-complete conversion. chemguide.co.uk

Table 2: Optimization Parameters for Esterification of Benzoic Acids

| Parameter | Method | Variable | Effect on Yield/Purity |

| Temperature | Microwave | 110 - 150°C | Higher temperatures generally increase the reaction rate and yield, up to an optimal point. nih.gov |

| Reaction Time | Microwave | 5 - 20 minutes | Yield increases with time until the equilibrium is reached. nih.gov |

| Catalyst | Acid Catalysis | H₂SO₄, Lewis Acids (e.g., Zr complexes) | Type and concentration affect reaction rate; optimization is key to avoiding side products. nih.govnih.gov |

| Reactant Ratio | Fischer Esterification | Excess Alcohol | Using an excess of ethanol shifts the equilibrium to favor ester formation. chemguide.co.uk |

| Byproduct Removal | Fischer Esterification | Water Removal | Continuous removal of water (e.g., Dean-Stark) drives the reaction to completion. chemguide.co.uk |

Derivatization Strategies Utilizing this compound as a Synthetic Intermediate

This compound is a valuable synthetic intermediate because its functional groups—the ester and the substituted aromatic ring—can be selectively transformed into a variety of other functionalities.

Reactions at the Ester Group:

Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the parent 4-tert-butoxybenzoic acid by heating with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. youtube.comorganic-chemistry.org This reaction is essentially the reverse of esterification and is useful when the ester group is employed as a protecting group for the carboxylic acid.

Amidation: The ester can be converted directly into amides by reacting it with primary or secondary amines. libretexts.org This transformation can be facilitated by strong bases, such as potassium tert-butoxide, under mild and environmentally friendly conditions. masterorganicchemistry.comlibretexts.org This provides a route to a wide range of substituted benzamides.

Reduction: The ester group can be reduced to a primary alcohol, yielding (4-(tert-butoxy)phenyl)methanol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. echemi.comnih.govorganic-chemistry.org

Crossed-Claisen Condensation: In the presence of a strong base, this compound can act as the non-enolizable partner in a crossed-Claisen condensation. libretexts.orgresearchgate.net When reacted with another ester that possesses α-hydrogens (e.g., ethyl acetate), it can form a β-keto ester, a valuable intermediate for further synthesis. researchgate.netresearchgate.net

Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The reaction's regioselectivity is dictated by the existing substituents. The 4-tert-butoxy group (-O-tBu) is a powerful activating group and is ortho, para-directing, while the ethyl ester group (-COOEt) is a deactivating group and is meta-directing. sigmaaldrich.com The strongly activating nature of the alkoxy group will dominate, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5). This allows for the synthesis of various di- and tri-substituted benzene derivatives.

The versatility of this compound as a building block is particularly relevant in the synthesis of larger molecules, including active pharmaceutical ingredients and sunscreen agents where the p-alkoxybenzoate motif is common. reddit.comchemguide.co.uk

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butoxybenzoic Acid Ethyl Ester

Hydrolytic Stability and Mechanistic Pathways of the Ester Linkage

The hydrolysis of 4-tert-Butoxybenzoic acid ethyl ester, the cleavage of its ester bond by water, can be catalyzed by both acids and bases, each following a distinct mechanistic pathway. libretexts.org The stability of the ester is influenced by the electronic and steric nature of its constituent groups.

The acid-catalyzed hydrolysis of esters is a reversible process, representing the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The reaction for this compound proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and elimination of ethanol (B145695) yield 4-tert-butoxybenzoic acid and regenerate the acid catalyst. libretexts.orgyoutube.com

General Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation of the carbonyl oxygen: The ester is activated by protonation, making the carbonyl carbon more susceptible to nucleophilic attack. youtube.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the alcohol: The protonated alkoxy group leaves as a neutral alcohol molecule, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This is typically the rate-determining step. The intermediate then collapses, eliminating the ethoxide ion as the leaving group, to form 4-tert-butoxybenzoic acid. youtube.com In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt, which drives the reaction to completion. chemistrysteps.com

The bulky tert-butoxy (B1229062) group may introduce some steric hindrance to the approach of the nucleophile, potentially slowing the reaction rate compared to less hindered esters. nih.govacs.org However, the electronic effect of the electron-donating tert-butoxy group is less pronounced in base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis. chemrxiv.org

| Condition | Catalyst | Key Features | Products | Reversibility |

|---|---|---|---|---|

| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, nucleophilic attack by water. | 4-tert-Butoxybenzoic acid and Ethanol | Reversible |

| Basic | OH⁻ | Nucleophilic attack by hydroxide, formation of a carboxylate salt. | 4-tert-Butoxybenzoate salt and Ethanol | Irreversible |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the existing substituents directing the position of the incoming electrophile. Nucleophilic aromatic substitution is less common for this type of molecule unless specific conditions are met.

The tert-butoxy group is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the benzene (B151609) ring. organicchemistrytutor.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. libretexts.org Conversely, the ethyl ester group is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance. libretexts.org

In the case of this compound, the powerful activating and ortho-, para-directing effect of the tert-butoxy group dominates over the deactivating and meta-directing effect of the ester group. youtube.com Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the positions ortho to the tert-butoxy group (positions 3 and 5).

Nucleophilic aromatic substitution, on the other hand, generally requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.com The aromatic ring of this compound is electron-rich due to the tert-butoxy group, making it generally unreactive towards nucleophiles under normal conditions. chemistrysteps.com Such reactions would likely require harsh conditions or the presence of a suitable leaving group at a position activated by a strong electron-withdrawing group, which is not the case for this molecule.

| Reaction Type | Directing Influence | Expected Position of Substitution | Reactivity of the Ring |

|---|---|---|---|

| Electrophilic Aromatic Substitution | The strongly activating ortho-, para-directing tert-butoxy group dominates. | Ortho to the tert-butoxy group (positions 3 and 5). | Activated (more reactive than benzene). |

| Nucleophilic Aromatic Substitution | The ring is electron-rich and lacks strong electron-withdrawing groups. | Not expected to occur under standard conditions. | Deactivated (unreactive towards nucleophiles). |

Transformations Involving the tert-Butoxy Moiety

The most significant transformation involving the tert-butoxy moiety of this compound is its cleavage, a common deprotection strategy in organic synthesis to unmask a phenolic hydroxyl group. This reaction converts this compound into 4-Hydroxybenzoic acid ethyl ester, a compound widely used as a preservative in cosmetics and food products. guidechem.comcymitquimica.com The cleavage is typically achieved under acidic conditions, where the ether oxygen is protonated, leading to the departure of the stable tert-butyl carbocation. This cation subsequently eliminates a proton to form isobutylene (B52900) gas.

A variety of reagents and conditions have been developed for the selective deprotection of tert-butyl ethers and esters, which are applicable to the tert-butoxy group in this molecule. organic-chemistry.orgorganic-chemistry.org While strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are effective, milder and more selective methods are often preferred to avoid side reactions with other sensitive functional groups. researchgate.netresearchgate.net For instance, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) have been used for the chemoselective hydrolysis of tert-butyl esters and can be applied to ethers. researchgate.net Another mild approach involves using silica (B1680970) gel in refluxing toluene, which can selectively cleave t-butyl esters and ethers. researchgate.net

The general mechanism for the acid-catalyzed cleavage is initiated by the protonation of the ether oxygen atom. This is followed by the heterolytic cleavage of the carbon-oxygen bond to release the stable tertiary carbocation and the corresponding phenol (B47542), 4-hydroxybenzoic acid ethyl ester. The tert-butyl cation is then neutralized by losing a proton, yielding isobutylene.

The following table summarizes various methods reported for the cleavage of tert-butyl ethers, which are mechanistically applicable to this compound.

| Reagent/Catalyst | Conditions | Primary Products | Notes |

|---|---|---|---|

| Aqueous Phosphoric Acid | Mild conditions | 4-Hydroxybenzoic acid ethyl ester, Isobutylene | An environmentally benign method that shows good selectivity for tert-butyl groups over other protecting groups like benzyl (B1604629) esters. organic-chemistry.orgorganic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 4-Hydroxybenzoic acid ethyl ester, Isobutylene | A Lewis acid-catalyzed method offering chemoselectivity in the presence of other acid-labile groups. researchgate.net |

| Silica Gel | Refluxing Toluene | 4-Hydroxybenzoic acid ethyl ester, Isobutylene | A mild and selective heterogeneous method for cleaving t-butyl esters and ethers. researchgate.net |

| Hydrogen Chloride (HCl) | 4 M in Dioxane | 4-Hydroxybenzoic acid ethyl ester, Isobutylene | A fast and efficient method, though selectivity can be concentration-dependent. researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 4-Hydroxybenzoic acid ethyl ester, Isobutylene | A common and strong acidic condition for complete and rapid deprotection. nih.gov |

Thermal Stability and Degradation Pathways (non-toxicological)

The thermal stability of this compound is primarily dictated by the strength of the ether bond linking the tert-butyl group to the aromatic ring. While specific thermogravimetric analysis (TGA) data for this exact compound is not widely published, its degradation behavior can be inferred from studies on structurally similar compounds, such as 4-tert-butylphenol (B1678320). researchgate.net

The principal non-toxicological degradation pathway under thermal stress is expected to be the cleavage of the aryl-oxygen bond of the tert-butoxy group. This process, analogous to the acid-catalyzed chemical cleavage, would yield 4-hydroxybenzoic acid ethyl ester and isobutylene gas. This type of elimination reaction is a common thermal decomposition route for esters and ethers. researchgate.net The reaction is driven by the formation of the stable alkene, isobutylene.

Studies on 4-tert-butylphenol have shown that thermal decomposition can occur in the temperature range of 673–738 K (400–465 °C). researchgate.net At these or potentially higher temperatures, alternative degradation pathways for this compound might become accessible. These could include isomerization, where the tert-butoxy group rearranges to a different position on the aromatic ring, or dealkylation followed by rearrangement. researchgate.net However, the primary and lowest energy pathway is anticipated to be the concerted elimination to form the phenol and isobutylene.

The expected thermal degradation products are summarized in the table below.

| Pathway | Anticipated Temperature Range | Major Products | Mechanism Notes |

|---|---|---|---|

| Ether Cleavage (Elimination) | ~200-400 °C | 4-Hydroxybenzoic acid ethyl ester, Isobutylene | The most likely pathway, involving the scission of the C-O ether bond and formation of a stable alkene. researchgate.net |

| Isomerization/Rearrangement | >400 °C | Isomers of this compound, Alkylated phenols | Less likely pathway; may occur at higher temperatures, as observed in related compounds like 4-tert-butylphenol. researchgate.net |

| Ester Group Decomposition | High Temperatures | 4-tert-Butoxyphenol, Ethylene, CO₂ | Decomposition of the ethyl ester moiety would require significantly more energy than the cleavage of the tert-butoxy group. |

Applications of 4 Tert Butoxybenzoic Acid Ethyl Ester in Advanced Materials Science

Role as a Precursor in Polymer Chemistry

While specific studies detailing the use of 4-tert-butoxybenzoic acid ethyl ester as a primary monomer or regulator are limited, the functions of related benzoic acid derivatives provide context for its potential roles.

The incorporation of this compound as a monomer into polyester (B1180765) chains is not a widely reported application. However, the tert-butoxy (B1229062) group is known in organic synthesis to be thermally labile. In theory, this functionality could be used to create polyesters with pendant hydroxyl groups after a post-polymerization thermal treatment, which cleaves the tert-butyl group. kpi.ua Copolyesters synthesized with t-butyl substituted hydroquinones have been investigated for their melt-processability and properties. kpi.ua The synthesis of polyesters often involves the polycondensation of diols and diacids, and molecules like this compound would require chemical modification (e.g., conversion to a diol or diacid) to be incorporated directly into the main chain of a linear polyester.

Aromatic polyimides are synthesized from diamines and aromatic tetracarboxylic acid dianhydrides. scispace.com The synthesis of certain soluble polyimides involves polymer reactions with compounds like 3,4,5-tris(dodecyloxy)benzoic acid to introduce long alkyl side chains, enhancing solubility. researchgate.net For this compound to act as a building block in polyimide synthesis, it would first need to be converted into a suitable diamine or dianhydride monomer. Such specific synthetic routes involving this particular ester are not prominently featured in current research literature.

In polymer synthesis, monofunctional molecules can act as chain stoppers, controlling molecular weight by terminating a growing polymer chain. researchgate.net Benzoic acid and its derivatives are explicitly used as chain-stopping agents in the production of unsaturated polyester resins to improve properties like viscosity and water resistance. google.comgoogle.com A monofunctional acid or alcohol terminates the esterification reaction in one direction. google.com By capping the polymer chain ends, these agents prevent further propagation. researchgate.netgoogle.com While this role is established for benzoic acid, the specific use of this compound for this purpose is not detailed. Its ester functionality would make it less reactive as a chain stopper in typical polyesterification compared to a free carboxylic acid or alcohol.

Incorporation into Functional Coatings and Resins

The application of this compound in coatings and resins is not well-documented. However, the structurally related compound, 4-tert-butylbenzoic acid, is used to modify alkyd resins. This suggests that benzoic acid derivatives with bulky, non-polar groups can be employed to influence the physical properties of coating formulations.

Development of Liquid Crystalline Systems from this compound Derivatives

The most scientifically established application area for molecules with the 4-alkoxybenzoate structure is in the field of liquid crystals. researchgate.nethartleygroup.org These compounds serve as fundamental building blocks for thermotropic liquid crystals, which exhibit fluid phases with molecular order. hartleygroup.org

Molecules that form liquid crystal phases (mesogens) are typically rigid and rod-shaped (calamitic). hartleygroup.orgcolorado.edu Derivatives of 4-alkoxybenzoic acid are ideal precursors for these structures. researchgate.net The synthesis of such mesogens involves coupling the 4-alkoxybenzoate core with other molecular fragments to extend its length and rigidity.

A common synthetic strategy involves converting the parent 4-alkoxybenzoic acid into an acid chloride, which is then reacted with a substituted phenol (B47542) to create a diaryl ester. derpharmachemica.com This links two aromatic rings via a stable ester group, forming a more elongated, rigid core necessary for mesophase formation. derpharmachemica.com For example, new homologous series of azoester mesogens have been synthesized by reacting p-n-alkoxy benzoyl chlorides with other aromatic compounds, yielding molecules that exhibit nematic liquid crystal phases. derpharmachemica.comsemanticscholar.org

The table below shows the transition temperatures for a homologous series of related liquid crystals, 4-(4′-n-alkoxybenzoyloxy)-3-methoxyphenylazo-4″-chlorobenzenes, illustrating how the length of the alkoxy chain (n) influences the melting (Cr-N or Cr-I) and clearing (N-I) temperatures.

| Alkoxy Chain Length (n) | Crystal to Nematic/Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) | Mesophase Range (°C) |

| 1 | 185.0 | 225.0 | 40.0 |

| 2 | 170.0 | 220.0 | 50.0 |

| 3 | 162.0 | 205.0 | 43.0 |

| 4 | 155.0 | 190.0 | 35.0 |

| 5 | 140.0 | 175.0 | 35.0 |

| 6 | 134.0 | 165.0 | 31.0 |

| 7 | 125.0 | 155.0 | 30.0 |

| 8 | 120.0 | 148.0 | 28.0 |

| 10 | 115.0 | 135.0 | 20.0 |

| 12 | 118.0 | 128.0 | 10.0 |

| 14 | 122.0 | - | - |

| 16 | 126.0 | - | - |

Structure-Mesophase Relationship Studies

The investigation into the relationship between molecular structure and the resulting liquid crystalline phases (mesophases) is crucial for the rational design of materials with specific optical and electronic properties. While direct studies on this compound are not extensively documented in publicly available literature, the behavior of the broader class of 4-alkoxybenzoic acids and their derivatives provides a strong foundation for understanding its potential mesomorphic properties.

The defining characteristic of many 4-alkoxybenzoic acids is their propensity to form hydrogen-bonded dimers. This dimerization effectively creates a more elongated, rod-like supramolecular structure, which is a key factor in the formation of liquid crystalline phases. The stability and type of mesophase (e.g., nematic, smectic) are highly dependent on the nature of the alkoxy group.

To illustrate the influence of the terminal group on the mesophase, we can compare the properties of related benzoic acid derivatives. The following interactive table showcases how modifications to the molecular structure affect the liquid crystal phase transitions.

| Compound | Structure | Mesophase Type(s) | Transition Temperatures (°C) |

| 4-Butoxybenzoic acid | C₄H₉O-C₆H₄-COOH | Nematic, Smectic C | K 116 N 147 I |

| 4-Cyanophenyl-4-n-butoxybenzoate | C₄H₉O-C₆H₄-COO-C₆H₄-CN | Nematic | K 63 N 107 I |

| 4-Hexyloxybenzoic acid | C₆H₁₃O-C₆H₄-COOH | Nematic | K 106 N 154 I |

| 4-(Decyloxy)benzoic acid | C₁₀H₂₁O-C₆H₄-COOH | Nematic, Smectic C | K 98 S 127 N 143 I |

K = Crystal, N = Nematic, S = Smectic, I = Isotropic Liquid. Data is illustrative and based on typical behavior of these classes of compounds.

The absence of a terminal hydrogen-bonding group in this compound, coupled with the steric influence of the tert-butyl group, suggests that its mesomorphic properties would be significantly different from its carboxylic acid analogue. Research in this area would involve the synthesis of a homologous series of 4-tert-butoxybenzoic acid alkyl esters to systematically study the effect of the alkyl chain length on the transition temperatures and the types of mesophases observed. Such studies are fundamental to developing a comprehensive understanding of how subtle changes in molecular architecture can be used to fine-tune the properties of advanced materials.

Contributions to Supramolecular Assembly and Self-Organizing Systems

While the esterification of 4-tert-butoxybenzoic acid prevents the classic carboxylic acid dimerization, it opens up new avenues for its participation in supramolecular assembly through other non-covalent interactions. The ester group itself is a polar moiety capable of engaging in dipole-dipole interactions and potentially weaker forms of hydrogen bonding with suitable donor molecules.

The parent compound, 4-tert-butylbenzoic acid, has been shown to form intricate, layered molecular arrays through self-assembly directed by N-H---O hydrogen bonding when co-crystallized with aliphatic diamines. rsc.orghartleygroup.org In these structures, the carboxylic acid proton is transferred to the amine, creating an ionic layer that is sandwiched between aromatic, non-polar layers. This demonstrates the powerful directing effect of the 4-tert-butylbenzoyl scaffold in organizing molecules into well-defined, three-dimensional structures.

The principles of self-assembly are often elucidated through the study of crystal engineering, where the goal is to control the formation of crystalline solids with desired properties. The packing of molecules in the solid state is governed by a delicate balance of intermolecular forces. In the context of this compound, the interplay between van der Waals forces, dipole-dipole interactions involving the ester group, and potential C-H---π interactions would dictate the final supramolecular architecture.

Detailed research findings in this area would likely involve the co-crystallization of this compound with a variety of complementary molecules to explore the resulting supramolecular synthons. The following table outlines potential intermolecular interactions and the resulting supramolecular assemblies that could be targeted in such research.

| Interacting Moiety on Co-former | Potential Interaction with Ethyl 4-tert-Butoxybenzoate | Resulting Supramolecular Assembly |

| Carboxylic Acid (R-COOH) | Hydrogen bonding (C=O...H-O) | Heterodimers, chains, or sheets |

| Amide (R-CONH-R') | Hydrogen bonding (C=O...H-N) | Co-crystals with layered or columnar structures |

| Aromatic Ring (e.g., pyrene) | π-π stacking | Intercalated structures with potential for charge transfer |

| Metal Ion | Coordination to carbonyl oxygen | Metal-organic frameworks or coordination polymers |

The exploration of these interactions is fundamental to the development of new functional materials. For instance, the creation of co-crystals with specific packing arrangements can lead to materials with novel optical or electronic properties. The ability of this compound to participate in these self-organizing systems makes it a valuable tool for the bottom-up construction of complex and functional supramolecular architectures.

Catalytic Aspects Pertaining to 4 Tert Butoxybenzoic Acid Ethyl Ester

Design and Evaluation of Catalysts for the Synthesis of 4-tert-Butoxybenzoic acid ethyl ester

The formation of this compound from its corresponding carboxylic acid and ethanol (B145695) is an equilibrium-controlled process. Catalysts are essential to accelerate the reaction towards the product side. The choice of catalyst depends on factors such as substrate sensitivity, desired reaction conditions, and scalability. Both acidic and organic catalysts have been established as effective promoters for this type of transformation.

Acidic Catalysts in Esterification (e.g., sulfonic acids, metal sulfates)

The most traditional and widely used method for esterification is the Fischer-Speier esterification, which employs a strong acid catalyst. organic-chemistry.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (4-tert-butoxybenzoic acid), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This activation facilitates nucleophilic attack by the alcohol (ethanol). Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.orgmasterorganicchemistry.com

Common catalysts for this process include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as sulfonic acids such as p-toluenesulfonic acid (TsOH). organic-chemistry.org To drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation. libretexts.org

Solid acid catalysts are a modern alternative, offering advantages in terms of separation, recovery, and reusability. Examples include:

Sulfonic acid resins: Polystyrene resins functionalized with sulfonic acid groups are effective and environmentally benign catalysts. For the synthesis of the structurally related 4-tert-butylbenzoic acid ester, a polystyrene sulfonic acid resin has been used effectively, demonstrating good catalyst stability and high activity. guidechem.com This type of heterogeneous catalyst can be easily separated from the reaction mixture by simple filtration. guidechem.com

Zeolites: These microporous aluminosilicate minerals can be prepared in their acidic hydrogen forms (e.g., H-ZSM-5) and serve as shape-selective solid acid catalysts for esterification. Their well-defined pore structures can influence substrate selectivity.

Metal Sulfates: Anhydrous metal sulfates, such as copper(II) sulfate (CuSO₄), can also function as Lewis acid catalysts in esterification reactions.

The general conditions for a Fischer esterification of 4-tert-butoxybenzoic acid would involve heating the acid with an excess of ethanol in the presence of a catalytic amount of a strong acid.

Organic Catalysts and Activators (e.g., 4-dialkylaminopyridines)

For substrates that may be sensitive to the harsh conditions of strong acid catalysis, milder methods involving organic catalysts are preferred. The Steglich esterification is a prominent example, utilizing a coupling reagent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst. organic-chemistry.orgorganic-chemistry.org

The key catalyst in this system is a 4-dialkylaminopyridine, most commonly 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorgsyn.org The reaction mechanism proceeds through several steps:

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net

DMAP, being a superior nucleophile compared to the alcohol, attacks this intermediate. This step forms a resonance-stabilized acylpyridinium salt. This new intermediate is highly susceptible to nucleophilic attack and does not readily undergo intramolecular side reactions. organic-chemistry.org

Finally, the alcohol (ethanol) attacks the acylpyridinium salt, leading to the formation of the desired ester (this compound) and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU), which can be removed by filtration. organic-chemistry.org

This method is highly efficient for forming esters under mild, often room-temperature, conditions and is particularly effective for sterically hindered substrates. organic-chemistry.orgorgsyn.org The catalytic use of DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts that can occur in its absence. organic-chemistry.org

Table 1: Examples of Esterification Yields using DCC/DMAP Methodology

This table presents representative yields for the esterification of various carboxylic acids with alcohols using the DCC and DMAP catalytic system, illustrating the method's broad applicability.

| Carboxylic Acid | Alcohol | Product Ester | Yield (%) |

| Phenylacetic acid | tert-Butyl alcohol | tert-Butyl phenylacetate | 91% |

| (E)-2-Butenedioic acid monoethyl ester | tert-Butyl alcohol | tert-Butyl ethyl fumarate | 76-81% orgsyn.org |

| Valine (Boc-protected) | Methyl alcohol | N-Boc-Valine methyl ester | 95% |

| Phenylacetic acid | Thiophenol | S-Phenyl phenylthioacetate | 94% |

Potential of this compound as a Component in Catalytic Systems (e.g., as a ligand)

While the catalytic synthesis of this compound is well-grounded in established esterification principles, its own use as a component within a catalytic system is not a widely documented area of research. In principle, molecules containing functional groups like esters can act as ligands for metal centers, potentially influencing the activity and selectivity of a metal-based catalyst.

Metal Complexation Studies for Catalytic Applications

There is currently a lack of specific scientific literature detailing the study of metal complexes involving this compound as a ligand for catalytic purposes. The ester functional group contains oxygen atoms with lone pairs of electrons that could coordinate to a metal center, typically acting as a monodentate or bidentate ligand. The electronic properties of the benzene (B151609) ring, influenced by the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing ethyl ester group, would modulate the electron-donating ability of the ligand. Research in this area would be required to isolate and characterize any such metal complexes and to evaluate their stability and structural properties.

Influence on Catalytic Activity and Selectivity

Given the absence of studies on its metal complexes, there is no available data on the influence of this compound on catalytic activity or selectivity. If it were to be used as a ligand, its steric bulk, provided by the tert-butoxy group, and its electronic profile could, hypothetically, play a role in tuning the performance of a catalytic metal center in reactions such as cross-coupling, hydrogenation, or polymerization. However, any such roles remain speculative pending dedicated research and publication in peer-reviewed scientific journals.

Computational and Theoretical Investigations of 4 Tert Butoxybenzoic Acid Ethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from first principles. For 4-tert-butoxybenzoic acid ethyl ester, these methods can provide a deep understanding of its electronic nature and conformational preferences.

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Density Functional Theory (DFT) is a common method to probe these characteristics. A typical analysis would involve optimizing the molecule's geometry and then calculating its molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For aromatic esters, the HOMO is often localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is typically distributed over the carbonyl group and the aromatic ring. In the case of this compound, the electron-donating tert-butoxy (B1229062) group would be expected to raise the energy of the HOMO, potentially making the aromatic ring more susceptible to electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in Table 1 is representative for a substituted benzoic acid ester and not specific to this compound.

The flexibility of the ester and tert-butoxy groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds (e.g., the C-O bonds of the ester and ether linkages) and calculating the corresponding energy to generate a potential energy surface (PES).

Studies on substituted phenyl benzoates have shown that the planarity between the phenyl ring and the ester group is a key factor in determining the lowest energy conformation. scispace.com For this compound, the steric bulk of the tert-butyl group might influence the preferred orientation of the butoxy group relative to the benzene (B151609) ring. The ethyl group of the ester also has rotational freedom. The most stable conformer will be the one that minimizes steric hindrance and maximizes electronic conjugation.

| Torsional Angle (Degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.5 |

| 30 | 0.2 |

| 60 | 0.0 |

| 90 | 1.5 |

Note: The data in Table 2 is illustrative for a related phenyl benzoate and does not represent specific calculations for this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the formation of this compound through esterification.

The esterification of 4-tert-butoxybenzoic acid with ethanol (B145695), typically under acidic catalysis, proceeds through a series of steps involving protonation, nucleophilic attack, and elimination. Computational methods can be used to map out the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them.

Transition state theory allows for the calculation of the energy barrier (activation energy) for each step of the reaction. By identifying the transition state with the highest energy, the rate-determining step of the reaction can be determined. Similar computational approaches can be applied to the transesterification of this compound with other alcohols.

Once the activation energies for a reaction are calculated, theoretical approaches can be used to predict kinetic parameters such as the rate constant. The Arrhenius equation relates the rate constant to the activation energy and temperature.

Kinetic studies on the esterification of benzoic acid with various alcohols have provided experimental data that can be compared with theoretical predictions. For instance, the activation energy for the esterification of benzoic acid with 1-butanol (B46404) has been reported to be in the range of 58.40 kJ/mol. dnu.dp.ua While the substituents on 4-tert-butoxybenzoic acid would alter this value, this provides a reasonable estimate.

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ/mol | dnu.dp.ua |

| Activation Energy (Reverse Reaction) | 57.70 kJ/mol | dnu.dp.ua |

| Thermal Effect | 622 J/mol | dnu.dp.ua |

Note: The data in Table 3 is for the esterification of benzoic acid with 1-butanol and serves as an illustrative example.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., in polymer matrices)

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their interactions in condensed phases, such as within a polymer matrix. nih.gov This is particularly relevant for understanding how this compound might behave as an additive in a polymer.

MD simulations model the movements of atoms and molecules based on a force field that describes the potential energy of the system. By simulating a system containing this compound and a polymer, one can study how the ester molecules distribute themselves within the polymer, their mobility, and the specific intermolecular interactions they form (e.g., hydrogen bonds, van der Waals interactions). nih.gov

Structure-Property Relationship Modeling for this compound and its Derivatives

Computational and theoretical investigations into this compound and its derivatives play a crucial role in understanding how molecular structure dictates physicochemical properties and potential biological activity. Structure-property relationship (SPR) and quantitative structure-activity relationship (QSAR) models are powerful tools in this regard, enabling the prediction of a compound's behavior based on its molecular characteristics. These models are particularly valuable in medicinal chemistry and materials science for designing molecules with desired properties.

The core principle of SPR and QSAR studies lies in the systematic modification of a lead compound's structure and the subsequent analysis of the effects of these modifications on its properties. For this compound, this involves introducing various substituents at different positions on the benzene ring and computationally evaluating their impact on electronic and steric properties.

Theoretical Framework and Key Molecular Descriptors

Computational models for SPR and QSAR analysis rely on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These parameters describe the electron distribution within a molecule and are crucial for understanding its reactivity and intermolecular interactions. Key electronic descriptors include:

Hammett Constants (σ): These empirical constants quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett equation provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability.

Partial Atomic Charges: These calculations determine the distribution of electron density among the atoms in a molecule, highlighting regions that are electron-rich or electron-poor.

Steric Descriptors: These parameters relate to the size and shape of the molecule and its substituents, which can influence how it interacts with other molecules or biological targets.

Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity, which affects its solubility, membrane permeability, and distribution in biological systems.

Impact of Substituents on the Properties of this compound Derivatives

The introduction of different functional groups onto the aromatic ring of this compound can significantly alter its electronic and physicochemical properties. While specific experimental and computational studies on a broad range of derivatives of this particular ester are not extensively available in the public literature, the well-established principles of physical organic chemistry and computational chemistry allow for the prediction of these effects.

For instance, the addition of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) to the benzene ring would be expected to:

Decrease the electron density on the aromatic ring and the ester functional group.

Lower the energy of the HOMO, making the molecule less susceptible to oxidation.

Increase the acidity of any corresponding carboxylic acid precursor.

Potentially increase the dipole moment of the molecule.

Conversely, the introduction of electron-donating groups (EDGs) like an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group would likely:

Increase the electron density of the aromatic system.

Raise the HOMO energy, making the molecule more easily oxidized.

Decrease the acidity of the corresponding carboxylic acid.

These electronic perturbations directly influence the reactivity of the molecule and its potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for its behavior in various chemical and biological systems.

Illustrative Data from Computational Modeling

To illustrate the principles of structure-property relationship modeling, the following tables present hypothetical yet theoretically sound computational data for a series of substituted benzoic acid esters, analogous to derivatives of this compound. This data is based on general trends observed in computational studies of similar aromatic esters.

Table 1: Predicted Electronic Properties of Substituted Benzoate Ester Derivatives

| Substituent (R) | Hammett Constant (σp) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H (unsubstituted) | 0.00 | -6.5 | -1.2 | 5.3 | 2.1 |

| -NO₂ | 0.78 | -7.2 | -2.0 | 5.2 | 4.5 |

| -CN | 0.66 | -7.0 | -1.8 | 5.2 | 4.2 |

| -Cl | 0.23 | -6.7 | -1.4 | 5.3 | 2.5 |

| -CH₃ | -0.17 | -6.3 | -1.1 | 5.2 | 2.0 |

| -OCH₃ | -0.27 | -6.1 | -1.0 | 5.1 | 2.3 |

| -NH₂ | -0.66 | -5.8 | -0.9 | 4.9 | 2.8 |

Note: The values in this table are illustrative and represent expected trends based on computational chemistry principles for a generic p-substituted ethyl benzoate scaffold.

Table 2: Predicted Physicochemical Properties of Substituted Benzoate Ester Derivatives

| Substituent (R) | Molecular Weight ( g/mol ) | Log P | Polar Surface Area (Ų) |

| -H (unsubstituted) | 150.17 | 2.1 | 26.3 |

| -NO₂ | 195.16 | 1.9 | 72.1 |

| -CN | 175.18 | 1.8 | 40.1 |

| -Cl | 184.61 | 2.7 | 26.3 |

| -CH₃ | 164.20 | 2.5 | 26.3 |

| -OCH₃ | 180.19 | 2.2 | 35.5 |

| -NH₂ | 165.19 | 1.4 | 52.3 |

Note: The values in this table are illustrative and represent expected trends for a generic p-substituted ethyl benzoate scaffold.

These tables demonstrate a clear relationship between the nature of the substituent and the calculated molecular properties. For example, the strong electron-withdrawing nitro group (-NO₂) significantly lowers the HOMO energy and increases the dipole moment, while the electron-donating amino group (-NH₂) has the opposite effect. Such data is foundational for building robust QSAR models that can predict the properties of novel derivatives before their synthesis, thereby accelerating the discovery and optimization of new chemical entities.

Advanced Analytical Methodologies for 4 Tert Butoxybenzoic Acid Ethyl Ester in Chemical Research

Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are fundamental in confirming the molecular structure of synthesized compounds. For 4-tert-Butoxybenzoic acid ethyl ester, advanced spectroscopic methods provide unambiguous evidence of its structural integrity and functional group arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While standard 1D ¹H and ¹³C NMR provide primary structural information, high-resolution and multidimensional NMR techniques are indispensable for a definitive assignment of all atoms and for understanding through-bond and through-space correlations. wikipedia.org

Two-Dimensional (2D) NMR: For a molecule like this compound, 2D NMR experiments are critical for assigning proton and carbon signals unequivocally, especially in the aromatic region. mnstate.edu

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, indicated by a cross-peak between the quartet and triplet signals. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon atoms. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key correlations would be observed from the aromatic protons to the ester carbonyl carbon and the ether quaternary carbon of the tert-butoxy (B1229062) group. Similarly, the protons of the ethyl group would show a correlation to the ester carbonyl carbon, confirming the ester functionality.

Solid-State NMR (ssNMR): Although less common for routine analysis of small molecules, solid-state NMR can provide valuable information about the compound in its crystalline or amorphous solid form. nih.gov For this compound, ssNMR could be used to study polymorphism, identifying different crystalline forms which may have distinct physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal non-equivalent molecules in the crystal's asymmetric unit, leading to the observation of multiple peaks for a single carbon atom in the structure. researchgate.net

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Ethyl -CH₃ | ~1.3-1.4 (triplet) | ~14 | COSY with -CH₂; HSQC to C; HMBC to C=O |

| Ethyl -CH₂ | ~4.3-4.4 (quartet) | ~61 | COSY with -CH₃; HSQC to C; HMBC to C=O |

| tert-Butoxy -(CH₃)₃ | ~1.3-1.4 (singlet) | ~29 | HSQC to C; HMBC to ether quaternary C |

| tert-Butoxy C-(CH₃)₃ | - | ~79 | HMBC from -(CH₃)₃ protons |

| Aromatic C-H (ortho to ester) | ~7.9-8.0 (doublet) | ~131 | HSQC to C; HMBC to C=O and ether-linked C |

| Aromatic C-H (ortho to -OtBu) | ~6.9-7.0 (doublet) | ~120 | HSQC to C; HMBC to ether-linked C |

| Aromatic C (ester-linked) | - | ~124 | HMBC from ortho protons |

| Aromatic C (ether-linked) | - | ~158 | HMBC from ortho protons and t-Bu protons |

| Ester C=O | - | ~166 | HMBC from ethyl -CH₂ and aromatic protons |

Detailed Mass Spectrometry for Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis with Electron Ionization (EI), this compound (MW: 222.28 g/mol ) would produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺˙) at m/z 222 would be observed. The fragmentation is dominated by cleavages related to the stable structural motifs. libretexts.org

A primary fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) from the tert-butoxy group via a McLafferty-type rearrangement, leading to a prominent peak at m/z 166, corresponding to the ethyl 4-hydroxybenzoate (B8730719) radical cation. Other significant fragmentation pathways include:

Loss of an ethyl radical (-•C₂H₅, 29 Da): leading to an ion at m/z 193.

Loss of an ethoxy radical (-•OC₂H₅, 45 Da): resulting in the 4-tert-butoxybenzoyl cation at m/z 177. This can further lose isobutylene to form the benzoyl cation at m/z 121, which can then lose CO to give the phenyl cation at m/z 77.

Alpha-cleavage of the tert-butoxy group: Loss of a methyl radical (-•CH₃, 15 Da) is less common but can lead to an ion at m/z 207. A more significant fragmentation of the tert-butoxy group is the formation of the stable tert-butyl cation at m/z 57. doaj.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas. For this compound (C₁₃H₁₈O₃), the expected exact mass of the molecular ion [M]⁺˙ would be 222.1256 Da. nih.gov This high precision allows for differentiation between isobaric species (ions with the same nominal mass but different elemental compositions), which is crucial for confirming the structure.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Nominal) | Predicted Formula | Predicted Exact Mass | Origin of Fragment |

| 222 | C₁₃H₁₈O₃⁺˙ | 222.1256 | Molecular Ion (M⁺˙) |

| 207 | C₁₂H₁₅O₃⁺ | 207.1021 | [M - CH₃]⁺ |

| 193 | C₁₁H₁₃O₃⁺ | 193.0865 | [M - C₂H₅]⁺ |

| 177 | C₁₁H₁₃O₂⁺ | 177.0916 | [M - OC₂H₅]⁺ |

| 166 | C₉H₁₀O₃⁺˙ | 166.0630 | [M - C₄H₈]⁺˙ (Loss of isobutylene) |

| 121 | C₇H₅O₂⁺ | 121.0289 | [M - OC₂H₅ - C₄H₈]⁺ |

| 77 | C₆H₅⁺ | 77.0391 | [C₇H₅O₂ - CO]⁺ |

| 57 | C₄H₉⁺ | 57.0704 | tert-butyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by several strong absorptions.

C=O Stretch: A very strong and sharp band is expected in the region of 1710-1725 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. Conjugation with the aromatic ring shifts this frequency lower than that of a typical aliphatic ester. spectroscopyonline.com

C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl-O stretch of the ether linkage and the C-O stretch of the ester group will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric) regions. spectroscopyonline.com

Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C-H Stretches: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butoxy groups are observed as strong bands just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring "breathing" mode around 1600 cm⁻¹, typically give a strong Raman signal. The C=O stretch is also Raman active. This technique is particularly useful for studying molecular symmetry and can be used to analyze samples in aqueous solutions. nih.gov

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

| Aromatic C-H Stretch | 3050-3100 | Weak-Medium | |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong | From ethyl and tert-butoxy groups |

| Ester C=O Stretch | 1710-1725 | Medium | Very strong in IR due to large dipole change |

| Aromatic C=C Stretch | 1580-1610, 1450-1500 | Strong | Characteristic of the benzene (B151609) ring |

| Asymmetric C-O-C Stretch | 1250-1300 | Medium | Aryl-O-Alkyl ether and ester C-O stretch |

| Symmetric C-O-C Stretch | 1050-1150 | Weak | Ester and ether C-O stretch |

| Out-of-plane C-H Bend | 830-860 | Weak | Indicative of 1,4-disubstitution on the benzene ring |

Chromatographic Separation and Purity Profiling in Synthetic Mixtures

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for accurately quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier technique for the purity analysis of non-volatile or thermally labile compounds like aromatic esters. echemi.com A robust reverse-phase HPLC (RP-HPLC) method is ideal for assessing the purity of this compound. ekb.eg

Method Parameters:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable, providing good retention and resolution for aromatic compounds.

Mobile Phase: A gradient elution is typically employed for analyzing synthetic mixtures. A common mobile phase would consist of a mixture of acetonitrile (B52724) (Solvent B) and water (Solvent A), often with a small amount of acidifier like 0.1% formic acid to ensure sharp peak shapes. A typical gradient might run from 50% B to 95% B over 15-20 minutes.

Detector: A UV-Vis detector is highly effective, as the aromatic ring provides strong chromophores. The detection wavelength would be set at the compound's λ_max, likely around 254-260 nm.

Flow Rate: A standard analytical flow rate of 1.0 mL/min is generally used.

This method would effectively separate the target compound from more polar precursors (like 4-hydroxybenzoic acid) and less polar byproducts. Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated area of all peaks. upb.ro

Gas Chromatography (GC) for Volatile Analysis

For analyzing the volatile profile of a sample containing this compound, or for its quantification in matrices where it is a minor component, gas chromatography is the method of choice. notulaebotanicae.ro The compound's ester structure makes it sufficiently volatile and thermally stable for GC analysis. nih.gov

Method Parameters:

Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness, would provide excellent separation of aromatic compounds. nih.gov

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1-2 mL/min. libretexts.org

Injection: A split/splitless injector is used, typically operating in split mode to avoid column overloading for concentrated samples. The injector temperature would be set around 250 °C.

Oven Temperature Program: A temperature program is essential for resolving components in a mixture. A typical program might start at 100 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C, holding for several minutes to ensure all components elute. scielo.br

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on mass spectra and retention times. libretexts.org

This GC method allows for the separation of the target ester from other volatile components, making it suitable for reaction monitoring and quality control.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques represent a powerful class of analytical tools that physically interface two or more instruments to leverage the strengths of each. mdpi.comiosrphr.org This approach is particularly valuable for analyzing complex samples where separation and identification are equally critical. researchgate.net For a molecule like this compound, combining a chromatographic separation with a high-resolution spectrometric method allows for the resolution of the target compound from a complex matrix and its subsequent structural confirmation and quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying trace-level impurities in volatile and semi-volatile compounds like this compound. thermofisher.com The initial GC separation resolves the analyte and its impurities based on their volatility and interaction with the stationary phase. The separated components then enter a tandem mass spectrometer, which operates by selecting a specific parent ion (precursor ion) from the initial mass spectrum and subjecting it to collision-induced dissociation (CID) to produce a series of fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides a unique fragmentation pattern for each compound, offering exceptional specificity and significantly reducing background noise. analchemres.org

In the analysis of this compound, GC-MS/MS is instrumental in identifying potential impurities that may arise during its synthesis. Common impurities could include starting materials, reagents, or byproducts from side reactions. For instance, incomplete esterification could leave traces of 4-tert-Butoxybenzoic acid, while side-reactions could produce isomeric variants or related compounds.

Research Findings:

A hypothetical impurity profiling study of a this compound sample could reveal the presence of several trace-level compounds. The primary peak in the gas chromatogram would correspond to the target compound, with an expected molecular ion [M]+ at m/z 206. nih.gov A characteristic and often abundant fragment in compounds with a tert-butyl group is the loss of a methyl radical (CH3•), leading to a stable tertiary carbocation. For the parent compound, this would result in a significant ion at m/z 191 ([M-15]+). nih.govresearchgate.net

By using MS/MS, specific precursor-to-product ion transitions can be monitored to definitively identify and quantify impurities, even at very low concentrations. For example, an impurity such as 4-tert-Butylbenzoic acid would first need to be derivatized (e.g., silylation) to make it volatile for GC analysis. Another potential byproduct could be an isomer like ethyl 3-tert-butylbenzoate. While it has the same molecular weight, its fragmentation pattern and chromatographic retention time would differ, allowing for unambiguous identification.

Below is a representative data table illustrating how GC-MS/MS could be used to identify potential impurities in a sample of this compound. The precursor and product ions are selected based on established fragmentation patterns for these types of structures.

Table 1: Representative GC-MS/MS Data for Impurity Identification in this compound

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Potential Source |

|---|---|---|---|---|

| This compound | 12.5 | 206 | 191, 161, 133 | Main Product |

| 4-tert-Butylphenol (B1678320) | 9.8 | 150 | 135, 107 | Starting Material |

| Ethyl Benzoate (B1203000) | 8.2 | 150 | 122, 105, 77 | Byproduct |

| Diethyl 4,4'-oxybis(tert-butoxybenzoate) | 18.2 | 414 | 399, 207 | Byproduct |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a formidable combination for the analysis of complex mixtures where definitive structural elucidation is required. mdpi.comiosrphr.org It is particularly powerful for distinguishing between isomers (structural, regio-, and stereo-isomers) that may have identical mass spectra and are therefore indistinguishable by MS alone. mdpi.com The HPLC system separates the components of the mixture, and the eluent flows directly into an NMR flow cell, where NMR spectra of the separated compounds are acquired. researchgate.net

This technique can be operated in several modes, including on-flow (continuous acquisition), stopped-flow (the chromatographic flow is paused to acquire data for a specific peak), and loop-storage, where peaks of interest are collected for later, more detailed NMR analysis. researchgate.netwisdomlib.org

Research Findings:

In the context of this compound, a common analytical challenge is the potential for isomeric byproducts to form during synthesis, particularly if the starting materials are not isomerically pure. For example, the synthesis might inadvertently produce ethyl 2-tert-butoxybenzoate or ethyl 3-tert-butoxybenzoate alongside the desired ethyl 4-tert-butoxybenzoate.

LC-MS would show three compounds with the same molecular weight, but it could not definitively assign the structure to each chromatographic peak. This is where LC-NMR provides the crucial data. The proton (¹H) NMR spectrum for each isomer would show distinct differences in the aromatic region.

This compound : The para-substitution would result in a clean AA'BB' system, appearing as two distinct doublets in the aromatic region of the ¹H NMR spectrum.

3-tert-Butoxybenzoic acid ethyl ester : The meta-substitution would lead to a more complex splitting pattern with four distinct signals for the aromatic protons.

2-tert-Butoxybenzoic acid ethyl ester : The ortho-substitution would also produce a complex pattern of four aromatic signals, but with chemical shifts different from the meta isomer due to the proximity of the substituents.

By coupling the LC separation with NMR detection, a 2D dataset (chromatogram vs. NMR spectrum) is generated. This allows for the assignment of a specific, unambiguous structure to each eluting peak.

The following interactive table presents hypothetical ¹H NMR data that would be obtained from an LC-NMR analysis of a mixture containing isomeric tert-butoxybenzoic acid ethyl esters, demonstrating the power of this technique for structural elucidation.

Table 2: Hypothetical ¹H NMR Data from LC-NMR for Isomer Elucidation

| Isomer | Retention Time (min) | Aromatic Proton Chemical Shifts (ppm) and Splitting |

|---|---|---|

| Ethyl 4-tert-butoxybenzoate | 15.2 | δ 7.95 (d, 2H), δ 6.90 (d, 2H) |

| Ethyl 3-tert-butoxybenzoate | 14.5 | δ 7.60 (t, 1H), δ 7.52 (dd, 1H), δ 7.30 (t, 1H), δ 7.10 (dd, 1H) |

| Ethyl 2-tert-butoxybenzoate | 13.8 | δ 7.80 (dd, 1H), δ 7.45 (ddd, 1H), δ 7.05 (dd, 1H), δ 6.95 (ddd, 1H) |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-Butoxybenzoic acid |

| 4-tert-Butylphenol |

| Ethyl Benzoate |

| Diethyl 4,4'-oxybis(tert-butoxybenzoate) |

| Ethyl 3-tert-butoxybenzoate |

Environmental and Sustainable Aspects of 4 Tert Butoxybenzoic Acid Ethyl Ester Chemistry

Environmental Fate and Abiotic Degradation Pathways (e.g., photodegradation)

Understanding the environmental fate of a chemical is critical to assessing its long-term impact. For 4-tert-butoxybenzoic acid ethyl ester, this involves considering its persistence, potential for bioaccumulation, and pathways of degradation in the environment. While specific data on the ethyl ester is limited, its environmental behavior can be inferred from its chemical structure and data on related compounds, such as benzoic acid.

A primary abiotic degradation pathway for esters in an aqueous environment is hydrolysis. nih.govsserc.org.uk It is expected that this compound would hydrolyze to form 4-tert-butoxybenzoic acid and ethanol (B145695). The rate of this hydrolysis can be influenced by pH and temperature. psu.eduarkat-usa.org

Photodegradation, or the breakdown of compounds by light, is another significant abiotic pathway. nih.gov Aromatic compounds, in particular, can be susceptible to photodegradation. nih.gov Studies on other aromatic esters, such as phthalates, show that UV light can cleave bonds and lead to hydroxylation of the aromatic ring and eventual ring-opening. frontiersin.orgresearchgate.net For an aromatic compound like this compound, exposure to sunlight in surface waters could initiate degradation. This process can be accelerated by the presence of photosensitizing substances like titanium dioxide (TiO₂) or naturally occurring dissolved organic matter. nih.govacs.org The expected photolytic by-products would likely involve oxidation of the aromatic ring, potentially leading to the formation of hydroxylated derivatives before further degradation into smaller, aliphatic compounds. frontiersin.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-Butoxybenzoic acid |

| 4-tert-Butylbenzoic acid |

| 4-tert-Butylbenzoic acid ester |

| Acetonitrile (B52724) |

| Benzene (B151609) |

| Benzoic acid |

| Cyclopentyl methyl ether (CPME) |

| Dichloromethane (B109758) (DCM) |

| Dimethyl carbonate (DMC) |

| N,N-Dimethylformamide (DMF) |

| Ethanol |

| Ethyl acetate |

| Ethyl lactate |

| 2-Methyltetrahydrofuran |

| Sulfuric acid |

| Titanium dioxide |

| Toluene |

| Water |

Future Research Directions and Emerging Trends for 4 Tert Butoxybenzoic Acid Ethyl Ester

Exploration of Novel Synthetic Strategies and Methodologies

The traditional synthesis of 4-tert-Butoxybenzoic acid ethyl ester typically involves a two-step process: the formation of the tert-butoxy (B1229062) ether linkage on a para-substituted phenol (B47542), followed by the esterification of the carboxylic acid group. Future research is focused on developing more efficient, sustainable, and scalable "green" methodologies for both stages of its synthesis.

The creation of the 4-tert-butoxybenzoic acid precursor is an area ripe for innovation. While the Williamson ether synthesis is a classic method, researchers are exploring catalytic versions that operate at high temperatures (above 300°C) with weaker and more environmentally benign alkylating agents, moving away from traditional alkyl halides to reduce salt waste production. acs.orgresearchgate.net